molecular formula C15H18N2OS B4928320 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide

Cat. No. B4928320
M. Wt: 274.4 g/mol
InChI Key: KPRFLMYPGRECPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide selectively inhibits COX-2, which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins that promote tumor growth. By inhibiting COX-2, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide reduces the production of prostaglandins and thus inhibits tumor growth. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide also has anti-inflammatory effects by reducing the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and pain in animal models of arthritis. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has also been found to have cardioprotective effects by reducing the production of prostaglandins that cause cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has several advantages for lab experiments. It is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has some limitations for lab experiments. It is not a specific inhibitor of COX-2 and can also inhibit other enzymes such as COX-1 and lipoxygenase. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide can also have off-target effects that may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide. One area of research is to develop more selective COX-2 inhibitors that do not have off-target effects. Another area of research is to investigate the potential therapeutic applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide.

Synthesis Methods

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide can be synthesized through a multi-step process involving the condensation of 2-butenamide with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid followed by the introduction of a methyl group to the resulting compound.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in cancer cells. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has also been found to have anti-inflammatory effects and to reduce pain in animal models of arthritis.

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-9(2)6-14(18)17-15-12(8-16)11-5-4-10(3)7-13(11)19-15/h6,10H,4-5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFLMYPGRECPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide

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